
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans
Overview
Description
Rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans, also known as trans-4-ethoxycyclohexylamine, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent.
Mechanism of Action
Trans-4-ethoxycyclohexylamine binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located in the ion channel of the receptor. This binding prevents the influx of calcium ions into the neuron, which is necessary for the activation of various signaling pathways. By blocking this influx, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine reduces the excitability of the neuron and may prevent neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine can reduce the symptoms of depression and anxiety in animal models. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. In addition, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine in lab experiments is its selectivity for the NMDA receptor, which allows for targeted manipulation of this receptor without affecting other receptors. However, one limitation is its potential for toxicity, as it can cause neuronal damage at high concentrations.
Future Directions
Future research on rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine could investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also explore the use of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could investigate the potential for rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine to cause neuronal damage at lower concentrations and explore ways to mitigate this potential toxicity.
Scientific Research Applications
Trans-4-ethoxycyclohexylamine has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and pain. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking this receptor, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine may have neuroprotective effects and reduce the symptoms of certain neurological disorders.
properties
IUPAC Name |
(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIFDPYYESFYPN-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



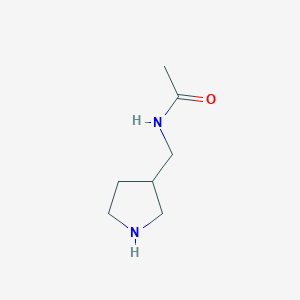
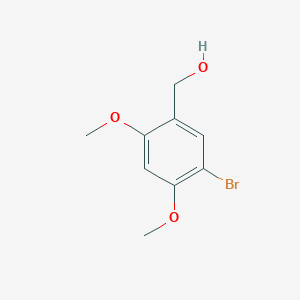
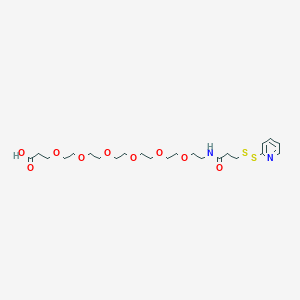


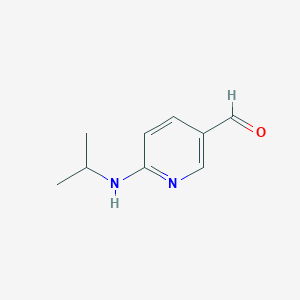

![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B3247432.png)
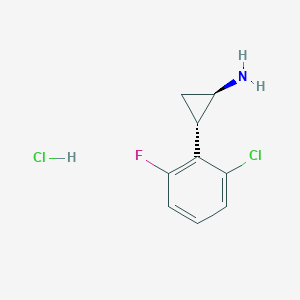
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B3247463.png)

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl](/img/structure/B3247477.png)
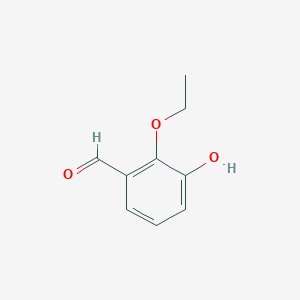
![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)